molecular formula C10H16O B14646194 2,5-Methano-1H-inden-7-ol, octahydro- CAS No. 55870-65-0

2,5-Methano-1H-inden-7-ol, octahydro-

Cat. No.: B14646194
CAS No.: 55870-65-0
M. Wt: 152.23 g/mol
InChI Key: JZNAWKREMOWXER-UHFFFAOYSA-N
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Description

2,5-Methano-1H-inden-7-ol, octahydro- is a chemical compound with the molecular formula C10H16O. It is also known by other names such as Protoadamantane and Isoadamantane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methano-1H-inden-7-ol, octahydro- typically involves complex organic reactions. One common method includes the reaction of dimethyl sodio-3-ketoglutarate with glyoxal and substituted glyoxals, leading to bicyclo[3.3.0]octane derivatives through condensation reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step organic reactions that require precise control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Methano-1H-inden-7-ol, octahydro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

2,5-Methano-1H-inden-7-ol, octahydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Methano-1H-inden-7-ol, octahydro- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to cause estrogenic effects by interacting with estrogen receptors, leading to changes in the estrous cycle and ovarian follicle development. The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Methano-1H-inden-7-ol, octahydro- is unique due to its specific bridged-ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tricyclo[4.3.1.03,8]decan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNAWKREMOWXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C3C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340377
Record name 2,5-Methano-1H-inden-7-ol, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55870-65-0
Record name 2,5-Methano-1H-inden-7-ol, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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